3-Aminopropyltributylgermane
Overview
Description
3-Aminopropyltributylgermane is an organogermanium compound with the molecular formula C15H35GeN It is characterized by the presence of a germanium atom bonded to three butyl groups and one aminopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminopropyltributylgermane can be synthesized through the reaction of tri-n-butylgermane with allylamine. The reaction typically occurs under an inert atmosphere, such as argon, and may involve the use of radiation, such as cobalt-60 irradiation, to facilitate the reaction. The reaction is carried out at room temperature (approximately 25°C) and does not require a solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis process described above can be scaled up for industrial applications. The use of radiation and inert atmospheres ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Aminopropyltributylgermane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: It can be reduced to form lower oxidation state germanium compounds.
Substitution: The aminopropyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are commonly employed.
Major Products Formed:
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted germanium compounds depending on the reagents used.
Scientific Research Applications
3-Aminopropyltributylgermane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biological molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the development of advanced materials, such as germanium-based semiconductors and catalysts.
Mechanism of Action
The mechanism by which 3-Aminopropyltributylgermane exerts its effects involves its interaction with various molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The germanium atom can participate in coordination chemistry, forming complexes with other molecules and ions. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
3-Aminopropyltriethoxysilane: A silicon-based compound with similar functional groups, used in surface modification and as a coupling agent.
3-Aminopropyltrimethoxysilane: Another silicon-based compound with similar applications in materials science.
3-Aminopropyltri-n-butylsilane: A silicon analogue of 3-Aminopropyltributylgermane, used in organic synthesis.
Uniqueness: this compound is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its silicon analogues. Germanium compounds often exhibit different reactivity and stability, making this compound valuable for specific applications where silicon compounds may not be suitable.
Properties
IUPAC Name |
3-tributylgermylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H35GeN/c1-4-7-11-16(12-8-5-2,13-9-6-3)14-10-15-17/h4-15,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOBVGWZXHPHCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Ge](CCCC)(CCCC)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H35GeN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594183 | |
Record name | 3-(Tributylgermyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71571-74-9 | |
Record name | 3-(Tributylgermyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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